molecular formula C15H18N2O2S B5486343 N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide

N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B5486343
M. Wt: 290.4 g/mol
InChI Key: NDTZQTNYWXECEK-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay. This compound is used to assess cell viability and proliferation by converting to a purple formazan product in living cells. Its unique structure allows it to interact with cellular components, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide typically involves the reaction of 4-isopropoxybenzoic acid with 4,5-dimethylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the benzamide moiety.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is widely used in scientific research, particularly in:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in cell viability assays to measure metabolic activity.

    Medicine: Utilized in drug development and cytotoxicity testing.

    Industry: Applied in the development of diagnostic kits and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with cellular components, particularly mitochondrial enzymes. In the MTT assay, it is reduced by NAD(P)H-dependent oxidoreductase enzymes to form a purple formazan product. This reduction occurs in metabolically active cells, allowing researchers to assess cell viability and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-4-isopropoxybenzamide is unique due to its specific interaction with cellular enzymes and its ability to produce a distinct color change, making it highly valuable in assays like the MTT assay. Its structural features allow for precise measurement of cell viability and metabolic activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9(2)19-13-7-5-12(6-8-13)14(18)17-15-16-10(3)11(4)20-15/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZQTNYWXECEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.